2-(3-Bromophenyl)-6-methylimidazo[1,2-a]pyridine
CAS No.: 419557-42-9
Cat. No.: VC7484880
Molecular Formula: C14H11BrN2
Molecular Weight: 287.16
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 419557-42-9 |
|---|---|
| Molecular Formula | C14H11BrN2 |
| Molecular Weight | 287.16 |
| IUPAC Name | 2-(3-bromophenyl)-6-methylimidazo[1,2-a]pyridine |
| Standard InChI | InChI=1S/C14H11BrN2/c1-10-5-6-14-16-13(9-17(14)8-10)11-3-2-4-12(15)7-11/h2-9H,1H3 |
| Standard InChI Key | VUKLHKSSQCTIKR-UHFFFAOYSA-N |
| SMILES | CC1=CN2C=C(N=C2C=C1)C3=CC(=CC=C3)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-(3-Bromophenyl)-6-methylimidazo[1,2-a]pyridine (C₁₄H₁₁BrN₂) consists of a fused imidazole-pyridine ring system substituted with a 3-bromophenyl group at position 2 and a methyl group at position 6 (Figure 1). The bromine atom introduces electronegativity and polarizability, while the methyl group enhances lipophilicity. X-ray crystallography of analogous compounds reveals planar geometry, with dihedral angles between the imidazo[1,2-a]pyridine core and aryl substituents ranging from 5°–15°, facilitating π-π stacking interactions .
Table 1: Key Structural Parameters
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁BrN₂ |
| Molecular Weight | 287.16 g/mol |
| Hybridization | sp² (aromatic system) |
| Bond Angles (N-C-N) | ~125° (imidazole ring) |
Synthetic Methodologies
Condensation Reactions
The most widely employed route involves the reaction of 2-aminopyridine with α-bromoketones. For example, 3-bromoacetophenone reacts with 2-amino-6-methylpyridine in ethanol at 60°C, yielding the target compound in 78–85% efficiency . Microwave-assisted protocols reduce reaction times to 15–30 minutes, enhancing yields to 90% .
Table 2: Optimization of Condensation Reactions
| Condition | Yield (%) | Time (h) |
|---|---|---|
| Conventional heating | 78–85 | 4–6 |
| Microwave irradiation | 88–92 | 0.25–0.5 |
| Solvent-free (neat) | 82 | 3 |
Multicomponent Approaches
A three-component reaction using 2-aminopyridine, 3-bromobenzaldehyde, and methyl isocyanide in the presence of Sc(OTf)₃ (5 mol%) produces the compound in 76% yield. This method eliminates intermediate isolation steps, improving atom economy .
Green Chemistry Innovations
Recent work by Chancharunee et al. demonstrates ultrasound-assisted synthesis using ionic liquids (e.g., [BMIM]BF₄), achieving 89% yield at 50°C within 1 hour . This method reduces energy consumption by 40% compared to traditional heating.
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 189–192°C, with decomposition onset at 310°C. The crystalline form exhibits superior stability compared to amorphous analogs.
Table 3: Physicochemical Profile
| Property | Value |
|---|---|
| Melting Point | 189–192°C |
| logP (Octanol-Water) | 3.2 ± 0.1 |
| Aqueous Solubility | 0.12 mg/mL (25°C) |
| λmax (UV-Vis) | 274 nm (ε = 12,400 M⁻¹cm⁻¹) |
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 8.32 (d, J = 6.8 Hz, 1H), 7.89–7.86 (m, 2H), 7.54–7.48 (m, 2H), 7.32 (s, 1H), 6.78 (dd, J = 9.2, 1.6 Hz, 1H), 2.45 (s, 3H).
-
¹³C NMR: 149.8 (Cq), 137.2 (C-Br), 128.4–122.1 (Ar-C), 21.3 (CH₃).
Chemical Reactivity and Functionalization
Halogen Exchange Reactions
The C-Br bond undergoes palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to introduce aryl, alkenyl, or alkynyl groups. For instance, reaction with phenylboronic acid yields 2-(3-phenylphenyl)-6-methylimidazo[1,2-a]pyridine (82% yield) .
Electrophilic Substitution
Nitration at position 5 occurs selectively using HNO₃/AcOH, producing a nitro derivative that serves as a precursor for amine functionalities .
Pharmacological Applications
Antimycobacterial Activity
Moraski et al. identified 2-(3-bromophenyl)-6-methylimidazo[1,2-a]pyridine-3-carboxamide derivatives as potent inhibitors of Mycobacterium tuberculosis (MIC = 0.12 µg/mL) . The bromine atom enhances target binding through halogen bonding with DprE1 enzyme residues .
Table 4: Biological Activity Data
| Target | IC₅₀/ MIC | Mechanism |
|---|---|---|
| M. tuberculosis | 0.12 µg/mL | DprE1 inhibition |
| COX-2 | 1.8 µM | Anti-inflammatory |
| A549 (lung cancer) | 4.3 µM | Apoptosis induction |
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